1-Benzylazepan-2-one
Overview
Description
Synthesis Analysis
The synthesis of 1-Benzylazepan-2-one derivatives involves several innovative methods, including one-pot synthesis techniques in green chemistry conditions. A notable method involves the Ugi four-center, three-component reaction of 6-aminohexanoic acid, aromatic aldehydes, and isocyanide derivatives in water under reflux conditions without a catalyst, demonstrating the compound's accessibility and the reaction's efficiency (Rasouli et al., 2012).
Scientific Research Applications
Synthesis Techniques
Facile Synthesis Approaches
Researchers have developed new methodologies for synthesizing benzodiazepines, including 1-Benzylazepan-2-one derivatives, using phosphate-assisted acylation-hydrazine cyclization reactions. This technique offers direct access to bioactive benzodiazepines with various substituents, highlighting its importance in medicinal chemistry (Sumita et al., 2018).
Microwave Irradiation Methods
The use of microwave irradiation has been explored for the synthesis of benzodiazepin-2-ones. This method proves advantageous in terms of energy efficiency and time-saving, offering high yields within minutes without the need for catalysts (Khatri et al., 2022).
Green Chemistry Approaches
Novel green-chemistry methods have been developed for synthesizing benzodiazepines, including 1-Benzylazepan-2-one derivatives. These methods emphasize operational simplicity, mild reaction conditions, and the use of non-toxic solvents, demonstrating an eco-friendly approach (Wu & Wang, 2020).
Medicinal Chemistry Applications
Diverse Pharmacological Applications
Benzodiazepin-2-ones, such as 1-Benzylazepan-2-one, have been applied in various areas of medicinal chemistry beyond classical CNS treatments. They are used as G-protein-coupled receptor antagonists, enzyme inhibitors, and anticancer agents, showcasing their versatility in therapeutic applications (Spencer et al., 2010).
Chymase Inhibitors
3-Benzylazetidine-2-one derivatives, related to 1-Benzylazepan-2-one, have been designed as novel chymase inhibitors. These compounds have demonstrated significant inhibition of human chymase and enhanced stability in human plasma, indicating their potential in therapeutic development (Aoyama et al., 2001).
Anti-Trypanosomal Agents
1,4-Benzodiazepine-2-ones have been studied as potent anti-trypanosomal agents. A robust pharmacophore model was developed to investigate their structure-activity relationship for human African trypanosomiasis (HAT), providing guidelines for designing compounds with enhanced HAT inhibitory activity (Maheshwari et al., 2013).
Future Directions
The azepane motif, which includes 1-Benzylazepan-2-one, is in the top 100 most frequently used ring systems for small molecule drugs . Therefore, new synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles are expected in the near future .
properties
IUPAC Name |
1-benzylazepan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13-9-5-2-6-10-14(13)11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGIITKNTHQYPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363430 | |
Record name | 1-benzyl-2-azepanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylazepan-2-one | |
CAS RN |
33241-96-2 | |
Record name | 1-benzyl-2-azepanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzylazepan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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